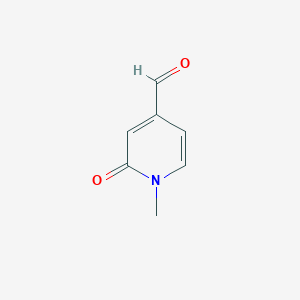

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2-oxopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGRCCIACNIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558577 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-15-7 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS No. 94170-15-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a specialized reagent, detailed public literature is consolidated here to offer researchers and drug development professionals a foundational resource. We will delve into its chemical identity, a proposed, field-proven synthetic strategy, its core reactivity, and its prospective applications, grounded in the established utility of the pyridone scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a methylated pyridone ring, which imparts stability and specific electronic properties, and a reactive aldehyde group at the 4-position. This aldehyde serves as a crucial synthetic handle for elaboration into more complex molecular architectures.

Chemical Structure and Identifiers

-

IUPAC Name: 1-methyl-2-oxopyridine-4-carbaldehyde

-

CAS Number: 94170-15-7[1]

-

Molecular Formula: C₇H₇NO₂[1]

-

Molecular Weight: 137.14 g/mol [1]

-

Structure:

/ C C=O / \ / C N-CH₃ \ / C | C=O | H

Physicochemical Data Summary

While extensive experimental data for this specific isomer is not widely published, the following table outlines key properties based on supplier data and predictions for analogous structures.

| Property | Value / Expected Characteristics | Source / Rationale |

| CAS Number | 94170-15-7 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 | [1] |

| Physical Form | Expected to be a solid at room temperature. | Based on related pyridone structures. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] Recommended for aldehydes to prevent oxidation and for hygroscopic compounds. |

| Expected ¹H NMR | δ ~9.5-10.0 (s, 1H, -CHO), ~7.5-8.0 (m, 2H, ring), ~6.5-7.0 (m, 1H, ring), ~3.5 (s, 3H, N-CH₃). | Chemical shifts are predicted based on the electronic environment. The aldehyde proton is deshielded, and the N-methyl group is a characteristic singlet. |

| Expected ¹³C NMR | δ ~190 (C=O, aldehyde), ~160 (C=O, pyridone), various aromatic signals. | The two carbonyl carbons would be distinct and significantly downfield. |

| Expected IR Spectrum | ~1700-1720 cm⁻¹ (C=O stretch, aldehyde), ~1650-1670 cm⁻¹ (C=O stretch, pyridone). | Distinct carbonyl stretching frequencies are expected due to their different chemical environments. |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The logical precursor for this synthesis is 1-methyl-2-pyridone. The Vilsmeier-Haack reaction introduces a formyl group, and while it can sometimes lack regioselectivity, the 4-position on the 2-pyridone ring is often a favored site for electrophilic attack.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the formylation of similar heterocyclic compounds.

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes until the crystalline Vilsmeier reagent forms.

-

Causality: This exothermic reaction forms the electrophilic chloroiminium ion, which is the active formylating agent. Precise temperature control is crucial to prevent degradation of the reagent and unwanted side reactions.

-

-

Formylation: Dissolve the starting material, 1-methyl-2-pyridone (1.0 equiv.), in an appropriate solvent such as dichloromethane or excess DMF, and add it to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

-

Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively stable pyridone ring on the Vilsmeier reagent. The choice of temperature and time is a balance between achieving full conversion and minimizing byproduct formation.

-

-

Hydrolysis (Workup): Cool the reaction mixture to 0°C and quench by carefully pouring it onto crushed ice. Subsequently, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde.

-

Causality: The initial quench is highly exothermic. The aqueous base facilitates the hydrolysis of the electrophilic intermediate attached to the pyridine ring, liberating the aldehyde functional group.

-

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] The aldehyde group provides a reactive site for building molecular diversity.

Key Chemical Transformations

The aldehyde functionality is a gateway to a vast array of chemical modifications, making this compound a valuable starting point for generating libraries of novel compounds for screening.

Caption: Key synthetic transformations of the aldehyde group.

-

Reductive Amination: This is one of the most powerful reactions for drug development, allowing for the direct coupling of the aldehyde with primary or secondary amines to form C-N bonds, which are ubiquitous in pharmaceuticals.

-

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines or amines, to form imines (Schiff bases), which can be further modified or act as ligands for metal complexes.[4]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a method to introduce carbon-carbon double bonds and extend carbon chains.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, CAS 33972-97-3) or reduced to the primary alcohol, providing access to different functional groups and derivatives.

Prospective Therapeutic Areas

While direct biological data on this compound is scarce, the 2-pyridone scaffold is a core component of molecules with diverse activities. Derivatives of similar building blocks have been investigated for:

-

Anticancer Properties: Many kinase inhibitors and cytotoxic agents incorporate the pyridone motif.[5]

-

Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal activity.[6]

-

CNS Disorders: The ability of pyridone structures to cross the blood-brain barrier has made them attractive for developing agents targeting central nervous system disorders.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Personal Protective Equipment (PPE): Handle with gloves, and wear appropriate protective clothing and eye/face protection. Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of exposure, consult a physician and show them the safety data sheet.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained professionals assuming the substance is hazardous.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its significance is derived from the combination of the medicinally important N-methyl-2-pyridone core and the synthetically versatile aldehyde functional group. While detailed characterization and application data in the public domain are limited, its utility can be confidently inferred from the extensive chemistry of related compounds. This guide provides a robust, scientifically-grounded framework for researchers to understand and strategically employ this compound in the synthesis of novel molecules for drug discovery and materials science.

References

- This cit

- PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

- This cit

- Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan.

- This cit

- This cit

- This cit

- This cit

- Kumar, S., & Singh, B. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances.

- This cit

- This cit

- This cit

- This cit

- Kumar, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances.

Sources

- 1. 94170-15-7|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Buy 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | 79138-28-6 [smolecule.com]

In-depth Technical Guide: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Senior Application Scientist Note: Extensive research for "1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde" has revealed a significant lack of specific data for this particular isomer. The scientific literature and chemical databases are predominantly focused on its carboxylic acid analogue, "1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid," or the isomeric "1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde." This suggests that the 4-carbaldehyde variant is not a commonly synthesized or studied compound.

Therefore, to ensure scientific integrity and provide a technically accurate and valuable guide, this document will focus on the closely related and well-characterized compound: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid . The principles of synthesis, characterization, and potential applications discussed herein provide a foundational understanding that would be hypothetically applicable to the requested carbaldehyde, should a viable synthetic route be established.

A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid: A Versatile Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group at the nitrogen and an oxygen at the C2 position creates a stable and versatile platform for further functionalization. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, in particular, serves as a critical intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications. Its carboxylic acid moiety at the 4-position offers a reactive handle for amide bond formation, esterification, or reduction to other functional groups, making it a valuable tool for drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is paramount for its effective use in synthetic chemistry and biological assays.

Core Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 33972-97-3 | [1][2] |

| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | [1] |

| Appearance | Solid | |

| Melting Point | 260 °C | |

| Boiling Point | 329.6 °C at 760 mmHg |

Synthesis and Mechanistic Insights

While a direct, one-pot synthesis for this compound is not readily found in the literature, a hypothetical pathway can be extrapolated from the synthesis of related pyridinones and the conversion of carboxylic acids to aldehydes. A common route to substituted 2-pyridones involves the cyclization of dicarbonyl compounds with amines.

Hypothetical Synthesis of the 4-Carbaldehyde: A Two-Step Approach

A plausible and scientifically sound approach to synthesize the target carbaldehyde would involve the synthesis of the corresponding carboxylic acid followed by a selective reduction.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple synthetic routes exist for substituted pyridones, a common strategy involves the condensation of a β-ketoester with an enamine, followed by cyclization and hydrolysis.

Step 2: Selective Reduction of the Carboxylic Acid to an Aldehyde

The conversion of a carboxylic acid to an aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol. Several modern synthetic methods are available for this transformation. One such method involves the use of a borane derivative.

Experimental Protocol: A Proposed Synthetic Workflow

The following protocol is a proposed, non-validated workflow based on established chemical transformations.

Protocol: Reduction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to this compound

-

Activation of the Carboxylic Acid:

-

To a solution of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add N,N'-Carbonyldiimidazole (CDI) (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acyl-imidazole intermediate is complete (can be monitored by TLC or LC-MS). This in-situ activation is crucial as it forms a more reactive species for the subsequent reduction.

-

-

Reduction to the Aldehyde:

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, typically 1.0 M in hexanes) dropwise to the cooled solution. The low temperature is critical to prevent over-reduction to the alcohol.

-

Stir the reaction at -78 °C for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

-

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target carbaldehyde.

Potential Applications in Research and Drug Development

While specific applications for the 4-carbaldehyde are not documented, the reactivity of the aldehyde functional group makes it a valuable synthon for a variety of chemical transformations.

-

Schiff Base Formation: The aldehyde can readily react with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for metal complexes and in the construction of more complex heterocyclic systems.

-

Reductive Amination: The resulting imines can be reduced to form secondary amines, providing a straightforward method to introduce diverse side chains.

-

Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to form alkenes, allowing for carbon-carbon bond formation and the extension of the molecular framework.

-

As a Precursor for other Heterocycles: The aldehyde functionality can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings fused to the pyridinone core.

Biological Relevance of the Pyridinone Scaffold

Derivatives of 1,2-dihydropyridinones have shown a broad range of biological activities, including antimicrobial and cytotoxic effects. The introduction of different substituents, which can be facilitated by the presence of a reactive handle like a carbaldehyde, can modulate these activities.

Illustrative Reaction Pathway: Schiff Base Formation

Caption: Reaction of the aldehyde to form a Schiff base.

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a well-characterized and synthetically valuable compound. While its direct carbaldehyde analogue is not widely reported, its synthesis is hypothetically achievable through established chemical transformations. The resulting this compound would serve as a versatile intermediate for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to fully explore its potential.

References

- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Sources

An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from closely related structures to offer a robust guide for its synthesis, characterization, and potential applications.

Introduction and Strategic Importance

The 2-pyridone scaffold is a privileged structure in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for designing novel therapeutic agents.[1] The introduction of a formyl (aldehyde) group at the 4-position of the 1-methyl-2-pyridone ring creates a versatile synthetic handle. This aldehyde functionality allows for a wide array of subsequent chemical transformations, making this compound a valuable building block for generating libraries of complex molecules for drug screening and development.

The IUPAC name for the topic compound is This compound .

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₇NO₂ | - |

| Molecular Weight | 137.14 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Analogy to similar pyridones |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of pyridones |

| CAS Number | Not assigned or not readily found | - |

Synthesis of this compound

A highly plausible and efficient synthetic route to the target aldehyde involves the selective reduction of its corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , which is commercially available.[3] A two-step process, involving the conversion of the carboxylic acid to its acid chloride followed by a controlled reduction, is a classic and reliable approach.

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride

Principle: Carboxylic acids are readily converted to the more reactive acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride.[4] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) under a nitrogen atmosphere in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gaseous byproducts ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride can be used in the next step without further purification.

Step 2: Rosenmund Reduction to this compound

Principle: The Rosenmund reduction is a classic method for the selective reduction of an acid chloride to an aldehyde using hydrogen gas over a poisoned palladium catalyst (e.g., Pd on BaSO₄).[5][6] The "poison" (e.g., quinoline-sulfur) deactivates the catalyst sufficiently to prevent over-reduction of the aldehyde to an alcohol.

Experimental Protocol:

-

Dissolve the crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride (1.0 eq) in an anhydrous solvent such as toluene in a suitable reaction vessel.

-

Add the Rosenmund catalyst (e.g., 5% Pd/BaSO₄, typically 5-10 mol%) and a catalyst poison (e.g., a small amount of a quinoline-sulfur solution).

-

Flush the system with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture, filter off the catalyst through a pad of celite, and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Due to the lack of published experimental spectra for the title compound, the following are predicted characteristic spectroscopic data based on the analysis of its structure and data from similar compounds.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aldehyde proton (-CHO): A singlet in the range of δ 9.5-10.5 ppm.

-

Pyridone ring protons: Three distinct signals in the aromatic region (δ 6.0-8.5 ppm), likely showing coupling patterns consistent with their positions on the ring.

-

N-Methyl protons (-NCH₃): A singlet around δ 3.5 ppm.

-

-

¹³C NMR (Predicted):

-

Aldehyde carbonyl carbon (-CHO): A signal in the range of δ 185-195 ppm.

-

Pyridone carbonyl carbon (C=O): A signal around δ 160-165 ppm.

-

Pyridone ring carbons: Signals in the range of δ 100-150 ppm.

-

N-Methyl carbon (-NCH₃): A signal around δ 30-40 ppm.

-

Infrared (IR) Spectroscopy

-

Aldehyde C=O stretch: A strong absorption band in the region of 1690-1715 cm⁻¹.

-

Pyridone C=O stretch: A strong absorption band around 1640-1680 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 137. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the pyridone ring.

Chemical Reactivity and Synthetic Utility

The presence of the aldehyde group on the electron-deficient pyridone ring offers a rich platform for further chemical modifications.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), leaving the pyridone carbonyl intact.

-

Reductive Amination: This powerful reaction allows for the introduction of various amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This is a cornerstone reaction in medicinal chemistry for building molecular diversity.

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction with phosphonium ylides to form alkenes, providing a route to extend the carbon chain and introduce new functional groups.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form more complex molecular architectures.

Potential Applications in Drug Development

The 2-pyridone nucleus is associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[12][13] this compound serves as a key intermediate for the synthesis of novel compounds that can be screened for these and other therapeutic activities. The aldehyde group provides a convenient point of attachment for various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in a systematic manner. Its derivatives could be investigated as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively documented, heterocyclic building block. This guide provides a robust framework for its synthesis from a readily available precursor, outlines its expected analytical characteristics, and highlights its significant potential for the generation of diverse molecular entities for drug discovery and development. The synthetic versatility of the aldehyde group, combined with the proven biological relevance of the 2-pyridone core, makes this compound a compelling target for further investigation by researchers in the pharmaceutical and chemical sciences.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 138(35), 11272-11281. (2016).

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29473-29496. (2022).

- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(12), 14369-14382. (2012).

- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 53-55. (2009).

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).

- ¹³C NMR carbonyl chemical shifts of 1a, 1e, pyridine-4-carboxaldehyde... - ResearchGate. (n.d.).

- Rosenmund reduction - Wikipedia. (n.d.).

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 103(19), 5649-5654. (1981).

- 1H NMR Chemical Shift - Oregon State University. (n.d.).

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8).

- 13C NMR Chemical Shift - Oregon State University. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review - ResearchGate. (2025, October 17).

- (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (2022, March 7).

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. (2022).

- Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation - ACS Publications. (2019, December 23).

- NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. (n.d.).

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (n.d.).

- Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Publishing. (2017, January 12).

- (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. (n.d.).

- Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases - The Royal Society of Chemistry. (2022, February 20).

- 4-Pyridone - Wikipedia. (n.d.).

- (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2015, July 20).

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22).

- Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study - Vide Leaf. (2020, December 23).

- Solvent effects on infrared spectra of 2-methyl-4,5-dimethoxy-3-oxo-2H-pyridizine: Part 1. Single solvent systems - ResearchGate. (2025, August 6).

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | 33972-97-3 [sigmaaldrich.com]

- 4. asrjetsjournal.org [asrjetsjournal.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

starting materials for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Aldehyde

This compound, also known as 4-formyl-1-methyl-2-pyridone, is a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure combines the nucleophilic and electrophilic characteristics of an α,β-unsaturated carbonyl system within a heterocyclic framework, making it a versatile building block for the construction of more complex molecular architectures. The aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the introduction of diverse functional groups and the extension of molecular scaffolds. This guide provides a comprehensive exploration of the primary synthetic route to this valuable compound, focusing on the selection of starting materials and the mechanistic underpinnings of the chosen methodology.

Core Synthetic Strategy: The Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The core of this strategy involves the electrophilic substitution of a hydrogen atom on the pyridone ring with a formyl group (-CHO).

The Starting Material: 1-Methyl-2-pyridone

The judicious selection of the starting material is paramount for the success of this synthesis. 1-Methyl-2-pyridone is the ideal substrate for this transformation due to its inherent electronic properties.

Causality Behind the Choice: The 1-methyl-2-pyridone ring is considered "electron-rich," a prerequisite for a successful Vilsmeier-Haack reaction.[3] This electron density is enhanced by the resonance contribution of the nitrogen atom's lone pair and the carbonyl group, which activates the ring towards electrophilic attack. Specifically, this activation is most pronounced at the C4 and C6 positions. The Vilsmeier-Haack reaction on 1-methyl-2-pyridone demonstrates regioselectivity for the C4 position, leading to the desired product.

Procurement and Synthesis of the Starting Material

While 1-methyl-2-pyridone is commercially available, it can also be readily synthesized in the laboratory. A classic and reliable method is the oxidation of 1-methylpyridinium salts, which are prepared by the N-methylation of pyridine.[4][5]

Experimental Protocol: Synthesis of 1-Methyl-2-pyridone [4]

-

N-Methylation of Pyridine: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 145 g (1.83 moles) of dry pyridine. Carefully add 231 g (1.83 moles) of dimethyl sulfate dropwise. An exothermic reaction will occur.

-

Completion of Reaction: After the addition is complete, heat the flask on a boiling water bath for two hours to ensure the formation of the 1-methylpyridinium methyl sulfate salt is complete.

-

Preparation for Oxidation: Dissolve the crude salt in 400 mL of water and cool the flask in an ice-salt bath to 0°C.

-

Oxidation: Prepare two separate solutions: one of 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water, and another of 300 g (7.5 moles) of sodium hydroxide in 500 mL of water. Add these two solutions dropwise and simultaneously to the well-stirred, cooled pyridinium salt solution. Maintain the reaction temperature below 10°C throughout the addition.

-

Workup and Extraction: After the addition, continue stirring for 45 minutes. The product, 1-methyl-2-pyridone, separates as an oil. The mixture is then thoroughly extracted with a suitable solvent like chloroform.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.

The Formylating Agent: The Vilsmeier Reagent

The Vilsmeier-Haack reaction utilizes a specific electrophile known as the Vilsmeier reagent. This reagent is not stable and is therefore generated in situ from common laboratory chemicals.

-

Formation: The reagent, a chloromethyliminium salt (specifically, N,N-dimethylchloromethyleneiminium chloride), is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][3]

The reaction between DMF and POCl₃ is highly exothermic and must be performed with cooling to control the formation of the electrophilic species.

Reaction Mechanism: A Step-by-Step Visualization

The overall transformation can be understood through a two-part mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the pyridone ring and subsequent hydrolysis.[2][6]

-

Reagent Formation: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A chloride ion is displaced, and subsequent elimination of a phosphate species yields the reactive iminium salt (Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich 1-methyl-2-pyridone attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond at the C4 position. This creates a cationic intermediate, which is stabilized by resonance.

-

Aromatization: A proton is lost from the C4 position, restoring the aromaticity of the pyridone ring and yielding an iminium salt intermediate.

-

Hydrolysis: During the aqueous workup, the iminium salt is readily hydrolyzed to liberate the final aldehyde product, this compound, and dimethylamine.

Caption: Logical workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps and checkpoints. Adherence to stoichiometry and reaction conditions is critical for achieving a high yield and purity.

Reagent and Materials Data

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Density (g/mL) | Notes |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10.0 mL | 0.108 | 1.645 | Corrosive, reacts violently with water. Handle in a fume hood. |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 50 mL | - | 0.944 | Anhydrous grade recommended. |

| 1-Methyl-2-pyridone | C₆H₇NO | 109.13 | 10.0 g | 0.0916 | - | Starting material. Ensure it is dry. |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~200 mL | - | 1.326 | Extraction solvent. |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | As needed | - | - | For neutralization. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature reaction of POCl₃ with moisture.

-

Reagent Preparation: Place 50 mL of anhydrous DMF into the reaction flask and cool the flask to 0°C using an ice-water bath.

-

Vilsmeier Reagent Formation: Slowly add 10.0 mL (0.108 mol) of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the stirred DMF. Maintain the internal temperature below 10°C throughout the addition. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

-

Substrate Addition: After the addition of POCl₃ is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, add 10.0 g (0.0916 mol) of 1-methyl-2-pyridone portion-wise, ensuring the temperature does not exceed 15°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C using an oil bath and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quenching and Hydrolysis: After the reaction is complete, cool the flask back down to room temperature and then carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: The resulting aqueous solution will be acidic. Carefully neutralize it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 1-methyl-2-pyridone. This method is robust, scalable, and relies on readily available starting materials. A thorough understanding of the reaction mechanism, particularly the in situ formation of the Vilsmeier reagent and the electronic nature of the pyridone substrate, is crucial for optimizing reaction conditions and ensuring a successful outcome. The protocols and mechanistic insights provided in this guide offer researchers a comprehensive framework for the reliable preparation of this valuable synthetic intermediate.

References

- Jagwani, S. & Joshi, H. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]

- Chemistry Steps. Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28017-28045. DOI:10.1039/D3RA04309F. [Link]

- Wang, X., et al. (2010). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 12(19), 4340–4343. DOI:10.1021/ol101831c. [Link]

- Prill, E. A., & McElvain, S. M. (1935). 1-METHYL-2-PYRIDONE. Organic Syntheses, 15, 41. DOI:10.15227/orgsyn.015.0041. [Link]

- Krasavin, M., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. DOI:10.3762/bjoc.18.75. [Link]

- de Oliveira, C. M. A., et al. (2017). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Journal of the Brazilian Chemical Society. DOI:10.21577/0103-5053.20160299. [Link]

- Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?. chemistry.stackexchange.com. [Link]

- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. pubchem.ncbi.nlm.nih.gov. [Link]

- Foucourt, A., et al. (2014). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry, 22(13), 3490-3501. DOI:10.1016/j.bmc.2014.04.052. [Link]

- Li, T-R., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12, 2110. DOI:10.1038/s41467-021-22409-w. [Link]

- Singh, G., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7, 1307-1339. DOI:10.1039/C6RA25447K. [Link]

- Fowler, F. W. (1972). Synthesis of 1,2- and 1,4-dihydropyridines. The Journal of Organic Chemistry, 37(4), 510–513. DOI:10.1021/jo00969a002. [Link]

- Krauze, A., et al. (2001). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 37, 852-859. [Link]

- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

- ResearchGate. (2022). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction.

- Al-dujaili, L. H., et al. (2020). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Chemistry, 2(4), 859-871. DOI:10.3390/chemistry2040055. [Link]

- Szeliga, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(2), 384. DOI:10.3390/molecules27020384. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by consolidating available data and providing detailed experimental protocols for its characterization.

Introduction: The Significance of this compound

This compound, belonging to the substituted 2-pyridone class, is a key synthetic intermediate. The 2-pyridone scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The aldehyde functionality at the 4-position offers a reactive handle for a variety of chemical transformations, making this molecule a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's structure is crucial for interpreting its physical and chemical behavior.

Molecular Structure

| Identifier | Value |

| IUPAC Name | 1-methyl-2-oxopyridine-4-carbaldehyde |

| CAS Number | 94170-15-7 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Canonical SMILES | CN1C=C(C=O)C=C1=O |

| InChI Key | LZNJPUMOJVWJSU-UHFFFAOYSA-N |

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that while some data are experimentally determined, others are predicted and should be used as estimations.

| Property | Value | Source/Method |

| Melting Point | 130-132 °C | Experimental |

| Boiling Point | 285.7 ± 33.0 °C | Predicted |

| Density | 1.304 ± 0.06 g/cm³ | Predicted |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Limited solubility in non-polar solvents (e.g., hexane). Expected to have moderate water solubility. | Predicted based on structure and data from related N-methylpyridones[1]. |

| pKa | Not available | - |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, aldehyde, and pyridone ring protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₃ | ~3.5 | Singlet | The methyl group attached to the nitrogen is expected to be a singlet in the upfield region. For 1-methyl-2-pyridone, this signal appears around 3.54 ppm[2]. |

| H-3 | ~6.2 - 6.6 | Doublet | This proton is adjacent to the carbonyl group and is expected to be shifted downfield. In 1-methyl-2-pyridone, the H-3 and H-5 protons appear at ~6.17 and ~6.57 ppm, respectively[2]. |

| H-5 | ~7.3 - 7.5 | Doublet of Doublets | This proton is coupled to both H-3 and H-6. |

| H-6 | ~7.3 - 7.5 | Doublet | This proton is adjacent to the nitrogen atom. In 1-methyl-2-pyridone, the H-4 and H-6 protons appear around 7.3-7.4 ppm[2]. |

| CHO | ~9.5 - 10.5 | Singlet | The aldehyde proton is highly deshielded and will appear as a singlet in the downfield region of the spectrum. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| N-CH₃ | ~35 - 45 | The N-methyl carbon will appear in the aliphatic region. |

| C-3 | ~105 - 115 | This carbon is part of the double bond and adjacent to the carbonyl. |

| C-4 | ~140 - 150 | The carbon bearing the aldehyde group will be significantly downfield. |

| C-5 | ~120 - 130 | Aromatic/olefinic carbon. |

| C-6 | ~135 - 145 | This carbon is adjacent to the nitrogen atom. |

| C=O (pyridone) | ~160 - 170 | The carbonyl carbon of the pyridone ring. |

| C=O (aldehyde) | ~190 - 200 | The aldehyde carbonyl carbon is highly deshielded. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1690 - 1715 | Strong |

| C=O (Amide/Pyridone) | 1650 - 1680 | Strong |

| C=C (Aromatic/Olefinic) | 1550 - 1650 | Medium to Strong |

| C-H (Aldehyde) | 2720 - 2820 (two bands) | Medium to Weak |

| C-H (Aromatic/Olefinic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

The IR spectrum of the parent 2-pyridone shows a strong carbonyl absorption band around 1685 cm⁻¹ in chloroform solution[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): An intense peak at m/z = 137, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the aldehyde group (CHO, 29 Da) to give a fragment at m/z = 108.

-

Loss of carbon monoxide (CO, 28 Da) from the pyridone ring.

-

Cleavage of the N-methyl group (CH₃, 15 Da).

-

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 137 for this compound[4].

Chemical Stability and Storage

Pyridone derivatives are generally stable compounds. However, the aldehyde functionality can be susceptible to oxidation, especially in the presence of air and light. Therefore, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (refrigerated) to minimize degradation.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Melting Point Determination Workflow

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) for at least 24 hours.

-

Grind a small amount of the crystalline solid into a fine powder using an agate mortar and pestle.

-

Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the packed capillary tube into a calibrated melting point apparatus.

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire solid has melted into a clear liquid (T_final).

-

The melting point is reported as the range from T_initial to T_final. A narrow melting range (1-2 °C) is indicative of a pure compound.

-

Boiling Point Determination (Microscale)

Given that the compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures. The following is a microscale method.

Boiling Point Determination Workflow

-

Apparatus Setup:

-

Place a small amount of the sample (5-10 mg) and a boiling chip into a small-scale distillation apparatus or a Thiele tube.

-

Insert a thermometer with the bulb positioned just below the side arm of the apparatus.

-

Insert a fine capillary tube (ebulliator) to ensure smooth boiling.

-

Connect the apparatus to a vacuum source and a manometer.

-

-

Measurement:

-

Carefully reduce the pressure to the desired level.

-

Gently heat the sample until it begins to boil and a stable reflux ring is observed on the thermometer bulb.

-

-

Data Recording:

-

Record the temperature at which the reflux is stable.

-

Record the corresponding pressure from the manometer.

-

The boiling point is reported as the temperature at a specific pressure (e.g., 150 °C at 10 mmHg).

-

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.

Solubility Determination Workflow

-

Procedure:

-

To a series of small, labeled test tubes, add approximately 10 mg of the solid sample.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Vigorously agitate (vortex or shake) each tube for at least one minute.

-

Allow the tubes to stand and observe.

-

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. While some experimental data is available, further characterization is required to fully elucidate its physical profile. The provided protocols offer a standardized approach for researchers to determine these properties in their own laboratories. A comprehensive understanding of these fundamental characteristics will undoubtedly facilitate the advancement of research and development involving this versatile synthetic intermediate.

References

- Coburn, R. A., & Dudek, G. O. (1968). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 46(12), 2213-2216. [Link]

- Solubility of Things.

- Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]

- Wikipedia. Pyridine-2-carbaldehyde. [Link]

- Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]

Sources

Determining the Solubility of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility is a critical determinant of a compound's therapeutic potential. Poor solubility can significantly hinder absorption, leading to low bioavailability and unpredictable in vivo performance.[1][2][3] For a novel compound such as 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde, a thorough understanding of its solubility profile is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

This technical guide provides an in-depth overview of the principles and methodologies for determining the solubility of this compound. As a pyridine derivative, its solubility behavior is influenced by the presence of the nitrogen atom, which can engage in hydrogen bonding and protonation, and the overall molecular structure.[4][5][6] This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust solubility assays, interpret the resulting data, and make informed decisions in the early stages of drug development.

Understanding Solubility: Kinetic vs. Thermodynamic Approaches

The solubility of a compound can be assessed through two primary experimental paradigms: kinetic and thermodynamic solubility.[1][7][8] The choice between these methods depends on the stage of drug discovery and the specific questions being addressed.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[7][9][10] It is a high-throughput method well-suited for the initial screening of large compound libraries, providing a rapid assessment of solubility under non-equilibrium conditions.[1][7] Low kinetic solubility can be an early indicator of potential downstream challenges.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with its solid, undissolved state.[2][8][11] This method is more time and resource-intensive but provides a more accurate and fundamentally important value for lead optimization and formulation development.[2][11]

Experimental Protocols for Solubility Determination

The following sections detail standardized protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via the Shake-Flask Method

This method is a widely used approach for obtaining kinetic solubility data.[7][10]

Principle: A stock solution of the test compound in DMSO is added to an aqueous buffer, and the mixture is shaken to facilitate dissolution. After a defined incubation period, any precipitated compound is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.[10]

-

Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4). Filter the buffer through a 0.45 µm membrane filter.[10]

-

Incubation: In a microcentrifuge tube, add 10 µL of the 20 mM stock solution to 490 µL of the PBS buffer. This results in a final DMSO concentration of 2%. Prepare at least two replicates for each compound.[10]

-

Shaking and Incubation: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C.[7][10]

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Alternatively, filter the solution using a solubility filter plate.[7]

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A standard curve of the compound in the same buffer/DMSO mixture should be prepared for accurate quantification.

Data Analysis: The kinetic solubility is reported as the measured concentration of the compound in the supernatant (e.g., in µg/mL or µM).

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Summary

The solubility data for this compound should be systematically tabulated to facilitate comparison and interpretation.

| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | Experimental Value | Calculated Value |

| Thermodynamic | PBS, pH 7.4 | 25 | Experimental Value | Calculated Value |

| Thermodynamic | Water | 25 | Experimental Value | Calculated Value |

| Additional Solvents | e.g., Ethanol | 25 | Experimental Value | Calculated Value |

A general goal for the aqueous solubility of drug discovery compounds is greater than 60 µg/mL. [1]Values below this threshold may indicate the need for structure-activity relationship (SAR) studies to improve solubility or the exploration of formulation strategies.

Conclusion

The determination of solubility is a non-negotiable step in the preclinical evaluation of any new chemical entity, including this compound. By employing the robust kinetic and thermodynamic protocols outlined in this guide, researchers can generate high-quality, reliable data. This information is fundamental for guiding medicinal chemistry efforts, informing the design of in vivo studies, and ultimately, increasing the probability of developing a successful drug candidate. The self-validating nature of these protocols, which rely on established analytical techniques for quantification, ensures the trustworthiness of the generated data.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BioDuro. (n.d.). ADME Solubility Assay.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 1(1), 1-10.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives.

- Sciencemadness Wiki. (2022). Pyridine.

- Chemeurope.com. (n.d.). Pyridine.

- Al-Tikriti, M. M., & Al-Ghananeem, A. M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.

- Taylor, L. S., & Zhang, G. G. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(7), 1845–1855.

- Fakhree, M. A. A., & Acree, W. E. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. InTech.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 6. Pyridine [chemeurope.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Introduction

This compound is a member of the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. The insights presented herein are tailored for researchers and scientists engaged in synthetic chemistry and pharmaceutical development.

The molecular structure, presented below, dictates the spectral output we expect to observe. The key features include a pyridinone ring, an N-methyl group, and an aldehyde substituent at the 4-position. Each of these components will give rise to characteristic signals in the various spectra discussed.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its unique electronic environment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for polar pyridinone derivatives.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the three ring protons, and the N-methyl protons. The electron-withdrawing nature of the ring nitrogen and the two carbonyl groups significantly deshields the ring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and its direct attachment to a π-system.[2] |

| Ring H-3 | 6.5 - 7.0 | Doublet (d) | ~2-3 Hz | This proton is coupled to H-5 through a long-range 'meta' coupling. It is shielded relative to H-5 and H-6. |

| Ring H-5 | 7.0 - 7.5 | Doublet of Doublets (dd) | ~7-8 Hz, ~2-3 Hz | Coupled to both H-6 ('ortho' coupling) and H-3 ('meta' coupling). |

| Ring H-6 | 7.5 - 8.0 | Doublet (d) | ~7-8 Hz | This proton is adjacent to the electronegative nitrogen and is deshielded. It shows 'ortho' coupling to H-5. |

| N-CH₃ | 3.4 - 3.8 | Singlet (s) | N/A | The methyl group is attached to a nitrogen atom, resulting in a characteristic downfield shift compared to a C-CH₃ group. |

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the seven unique carbon environments in the molecule. The carbonyl carbons are the most downfield signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 185 - 195 | The aldehyde carbonyl carbon is highly deshielded and is a key identifier.[3] |

| Ring C=O (C-2) | 155 - 165 | The amide-like carbonyl carbon of the pyridinone ring is significantly downfield. |

| Ring C-4 | 145 - 155 | This carbon is attached to the electron-withdrawing aldehyde group and is part of a C=C bond, causing a strong downfield shift. |

| Ring C-6 | 135 - 145 | Adjacent to the ring nitrogen, this carbon is deshielded. |

| Ring C-5 | 115 - 125 | This carbon is expected to be in the typical aromatic/olefinic region. |

| Ring C-3 | 110 - 120 | Similar to C-5, this carbon resides in the olefinic region of the spectrum. |

| N-CH₃ | 35 - 45 | The N-methyl carbon signal appears in the aliphatic region, shifted downfield by the attached nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, rapid alternative to KBr pellets.

-

-

Data Acquisition: Place the sample (pellet or ATR crystal) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum (of air or the pure KBr pellet) must be recorded and subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Olefinic/Aromatic C-H | Corresponds to the C-H bonds on the pyridinone ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Arises from the N-methyl group. |

| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H (Fermi Doublet) | This pair of weak to medium bands is highly characteristic of an aldehyde C-H bond. |

| 1710 - 1680 | C=O Stretch | Aldehyde Carbonyl | The conjugated aldehyde carbonyl typically appears in this region.[4] |

| 1680 - 1640 | C=O Stretch | Amide Carbonyl (Pyridinone) | The ring carbonyl has significant amide character and its absorption is a strong, defining feature of the pyridinone system.[5] |

| 1620 - 1550 | C=C Stretch | Ring C=C Bonds | Multiple bands are expected from the conjugated double bonds within the pyridinone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak, useful for confirming molecular weight.

-

Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight, Quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Overall Spectroscopic Workflow

Caption: General workflow for spectroscopic characterization.

Mass Spectrum Interpretation

The molecular formula is C₇H₇NO₂. The expected monoisotopic mass is approximately 137.0477 u.

| m/z Value | Proposed Ion | Formula | Notes |

| 137 | [M]⁺˙ | [C₇H₇NO₂]⁺˙ | The molecular ion peak. Its presence and accurate mass confirm the elemental composition. |

| 136 | [M-H]⁺ | [C₇H₆NO₂]⁺ | Loss of a hydrogen radical, often from the aldehyde. |

| 109 | [M-CO]⁺˙ | [C₆H₇NO]⁺˙ | Loss of carbon monoxide from the aldehyde group is a very common fragmentation pathway for aromatic aldehydes. |

| 108 | [M-CHO]⁺ | [C₆H₆NO]⁺ | Loss of the entire formyl radical (•CHO). |

| 81 | [M-CO-HCN]⁺˙ | [C₅H₆O]⁺˙ | Subsequent loss of HCN from the [M-CO]⁺˙ fragment. |

| 80 | [M-CHO-CO]⁺ | [C₅H₆N]⁺ | Loss of CO from the [M-CHO]⁺ fragment. |

Key Fragmentation Pathway (EI)

Caption: Predicted major fragmentation in EI-MS.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, particularly the distinct aldehyde and pyridinone carbonyls. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous spectral signature, essential for quality control and mechanistic studies in a research and drug development setting.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.